molecular formula C15H13ClO4 B6406622 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261927-69-8

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6406622
CAS No.: 1261927-69-8
M. Wt: 292.71 g/mol
InChI Key: MEFJVTHMIYKTAG-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes both chloro and methoxy functional groups

Properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-9-3-5-11(13(8-9)15(17)18)12-7-10(20-2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFJVTHMIYKTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691027
Record name 2'-Chloro-4,5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-69-8
Record name 2'-Chloro-4,5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxyphenylboronic acid and 5-methoxybenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is often employed to link the two aromatic rings. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of chloro and methoxy groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 5-Methoxybenzoic acid
  • 2-Chloro-5-methoxybenzeneboronic acid

Comparison:

  • Structural Differences: The presence of both chloro and methoxy groups in 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid makes it unique compared to its analogs.
  • Reactivity: The compound’s reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing chloro group, providing a balance that can be exploited in various chemical reactions.
  • Applications: While similar compounds may have specific uses, the combination of functional groups in this compound broadens its potential applications in research and industry.

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